2-氨基环己烯-1-甲酸

描述

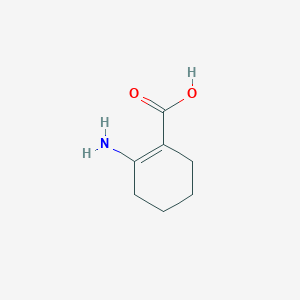

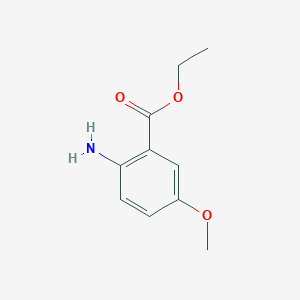

2-Aminocyclohex-1-enecarboxylic acid is a compound of interest due to its potential applications in the synthesis of peptides and as a building block in medicinal chemistry. It is a cyclic beta-amino acid that can be incorporated into peptides to induce specific conformations and potentially impart biological activity .

Synthesis Analysis

The synthesis of 2-aminocyclohex-1-enecarboxylic acid derivatives has been achieved through various methods. A notable approach involves the use of FeCl3/SiO2 nanoparticles as a catalyst for a one-pot three-component condensation reaction, which offers advantages such as high yields, short reaction times, and the use of inexpensive and reusable catalysts . Additionally, enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a closely related compound, can be synthesized from trans-cyclohexane-1,2-dicarboxylic acid using a one-pot procedure that includes cyclization, amide formation, and Hofmann-type degradation .

Molecular Structure Analysis

The molecular structure of 2-aminocyclohex-1-enecarboxylic acid and its derivatives is crucial for their incorporation into peptides. For example, beta-peptides containing 4,4-disubstituted 2-aminocyclopentanecarboxylic acids, which are structurally similar, adopt a 12-helical conformation in aqueous solution as demonstrated by 2D NMR analysis . The molecular structure of these compounds is designed to display functional groups in a geometrically defined fashion, which is useful for the design of peptides with specific applications .

Chemical Reactions Analysis

The chemical reactivity of 2-aminocyclohex-1-enecarboxylic acid derivatives allows for their incorporation into various peptides and the formation of complex structures. For instance, the synthesis of highly rigid beta-peptides has been achieved by incorporating derivatives of 2-aminocyclobutane-1-carboxylic acid, which suggests that the cyclobutane ring acts as a structure-promoting unit . Similarly, the synthesis of hybrid tripeptides containing 8-aminocyclooct-4-enecarboxylic acid, a related beta-amino acid, results in the formation of a hydrogen-bonded turn in the solid state .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminocyclohex-1-enecarboxylic acid derivatives are influenced by their molecular structure. These properties are important for their solubility, stability, and potential biological activity. For example, the synthesis of 2-(ethylamino)cyclopent-1-ene-1-dithiocarboxylic acid derivatives has led to the formation of complexes with improved solubility characteristics . Additionally, the synthesis and evaluation of (E)-2-(acrylamido)cyclohex-1-enecarboxylic acid derivatives as receptor agonists have shown that the introduction of rigidity elements can modulate the potency and selectivity of receptor activation .

科学研究应用

生物医学应用

环状氨基酸(包括类似于 2-氨基环己烯-1-甲酸的结构)因其生物医学应用而被广泛研究。例如,自旋标记氨基酸 TOAC(2,2,6,6-四甲基-N-氧基-4-氨基-4-羧酸)在分析肽二级结构和动力学方面显示出显着效用,尤其是在它们与膜和蛋白质相互作用的背景下。这种环状分子的刚性特征(类似于 2-氨基环己烯-1-甲酸)使其特别适用于此类研究,采用 EPR 光谱、X 射线晶体学和核磁共振等技术 (Schreier 等,2012)。

化学和物理化学研究

环状氨基酸在化学和物理化学研究中也至关重要,可用作合成具有潜在药理应用的复杂分子的构建模块。这些化合物的多功能性和反应性允许创造出具有多种生物活性的衍生物。例如,对功能化 β-氨基酸衍生物的合成和转化的研究表明,复分解反应在获取环状氨基酸的密集官能化衍生物方面很有用,突出了此类结构在创建具有潜在治疗应用的新分子实体中的合成效用 (Kiss 等,2018)。

安全和危害

The safety data sheet for a similar compound, Amino Acid Mixture, suggests that in case of inhalation, one should remove to fresh air. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician. In case of skin contact, wash skin with soap and water. In case of ingestion, rinse mouth . Another source suggests that 2-Aminocyclohex-1-enecarboxylic acid may cause an allergic skin reaction and serious eye irritation .

属性

IUPAC Name |

2-aminocyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLKZOIVBZXREC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617209 | |

| Record name | 2-Aminocyclohex-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminocyclohex-1-enecarboxylic acid | |

CAS RN |

277305-66-5 | |

| Record name | 2-Aminocyclohex-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1321330.png)

![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)

![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)